Methyl 3,4-difluoro-5-nitrophenylacetate
Description
Methyl 3,4-difluoro-5-nitrophenylacetate is a fluorinated nitroaromatic methyl ester characterized by its unique substitution pattern: two fluorine atoms at positions 3 and 4, a nitro group at position 5, and a methyl ester functional group. However, detailed physicochemical or biological data for this specific compound are notably absent in the provided evidence, necessitating comparative analysis with structurally or functionally analogous methyl esters.
Properties
CAS No. |
1803824-68-1 |
|---|---|
Molecular Formula |
C9H7F2NO4 |
Molecular Weight |
231.15 g/mol |
IUPAC Name |
methyl 2-(3,4-difluoro-5-nitrophenyl)acetate |
InChI |
InChI=1S/C9H7F2NO4/c1-16-8(13)4-5-2-6(10)9(11)7(3-5)12(14)15/h2-3H,4H2,1H3 |
InChI Key |
MSJFKEFXPXOZPA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=C(C(=C1)F)F)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Methyl Esters
The following analysis compares Methyl 3,4-difluoro-5-nitrophenylacetate with methyl esters of comparable complexity, focusing on substituent effects, chromatographic behavior, and physicochemical properties.
Substituent Effects on Stability and Reactivity
- These substituents likely enhance the compound’s resistance to nucleophilic attack but may reduce solubility in nonpolar solvents compared to aliphatic esters.
- Aromatic vs.
Chromatographic Behavior
- For example, methyl isostearate (a branched aliphatic ester) and sandaracopimaric acid methyl ester (a diterpenoid ester) show distinct peaks in GC traces under optimized conditions .
Physicochemical Properties
The table below extrapolates properties based on structural analogs and general trends for methyl esters:
*Estimates derived from substituent contributions.
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